molecular formula C21H22N6O2S B2439882 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one CAS No. 1207035-74-2

3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one

Cat. No.: B2439882
CAS No.: 1207035-74-2
M. Wt: 422.51
InChI Key: JCYLCCBQFGITCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound this compound interacts with CDK2 by binding to its active site. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components required for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression. It leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This compound also inhibits the activation of other proteins such as EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Properties

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-thiomorpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-29-16-4-2-15(3-5-16)17-14-18-21-23-22-19(26(21)8-9-27(18)24-17)6-7-20(28)25-10-12-30-13-11-25/h2-5,8-9,14H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLCCBQFGITCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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